molecular formula C4H8FN B1302173 (R)-3-Fluoropyrrolidine CAS No. 679431-51-7

(R)-3-Fluoropyrrolidine

Cat. No.: B1302173
CAS No.: 679431-51-7
M. Wt: 89.11 g/mol
InChI Key: CDDGNGVFPQRJJM-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-Fluoropyrrolidine is a chiral fluorinated pyrrolidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Fluoropyrrolidine typically involves the fluorination of pyrrolidine derivatives. One common method is the asymmetric fluorination of pyrrolidine using chiral catalysts to ensure the desired enantiomer is obtained. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of ®-3-Fluoropyrrolidine may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-Fluoropyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert ®-3-Fluoropyrrolidine to its corresponding amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

®-3-Fluoropyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: ®-3-Fluoropyrrolidine derivatives are investigated for their potential as pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-3-Fluoropyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can influence its binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Fluoropyrrolidine: The enantiomer of ®-3-Fluoropyrrolidine, with similar chemical properties but different biological activity.

    3-Fluoropiperidine: A structurally similar compound with a six-membered ring instead of a five-membered ring.

    3-Fluoro-2-pyrrolidinone: A related compound with a carbonyl group at the 2-position.

Uniqueness

®-3-Fluoropyrrolidine is unique due to its specific chiral configuration and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its non-fluorinated or differently substituted analogs.

Properties

IUPAC Name

(3R)-3-fluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDGNGVFPQRJJM-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90987336
Record name 3-Fluoropyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90987336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679431-51-7
Record name 3-Fluoropyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90987336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Fluoropyrrolidine
Reactant of Route 2
(R)-3-Fluoropyrrolidine
Reactant of Route 3
(R)-3-Fluoropyrrolidine
Reactant of Route 4
Reactant of Route 4
(R)-3-Fluoropyrrolidine
Reactant of Route 5
(R)-3-Fluoropyrrolidine
Reactant of Route 6
Reactant of Route 6
(R)-3-Fluoropyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.